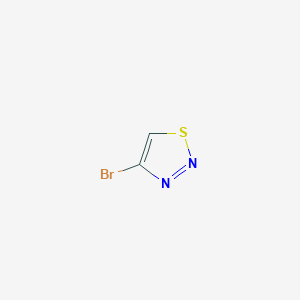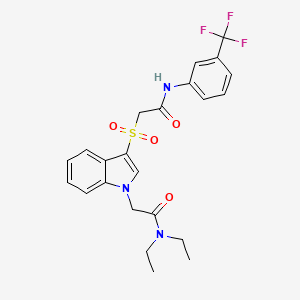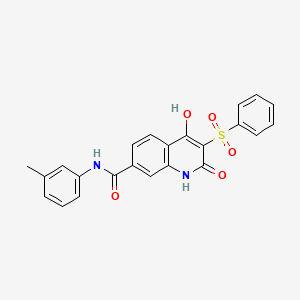
N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide, also known as DMDB-2C-B, is a synthetic compound that belongs to the phenethylamine and benzofuran families. It is a potent and selective agonist for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. DMDB-2C-B has gained attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Synthesis of Derivatives and Antiulcer Activities : A study by Hosokami et al. (1992) explored the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their antiulcer activities. The introduction of a carbamoyl group into specific positions retained antiulcer activity comparable to the lead compound. This demonstrates potential medicinal applications in the treatment of ulcers (Hosokami et al., 1992).
Antidopaminergic Properties for Antipsychotic Agents : Högberg et al. (1990) synthesized compounds related to N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide and evaluated their antidopaminergic properties. These compounds are of interest in the development of antipsychotic medications (Högberg et al., 1990).
Chemical Synthesis and Characterization
Synthesis of Novel Benzodifuranyl Compounds : Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives and evaluated them as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities. This indicates potential applications in developing treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Synthesis for Systemic Exposure Improvement : Owton et al. (1995) conducted the synthesis of an analogue of the osteoarthritis drug rhein with improved systemic exposure, demonstrating the utility of such compounds in the development of more effective treatments for osteoarthritis (Owton et al., 1995).
Pharmaceutical Research and Development
Development of Sigma-2 Receptor Probes : Xu et al. (2005) studied benzamide analogues as probes for sigma-2 receptors. These compounds could be useful in studying sigma2 receptors in vitro, with implications for the development of new therapeutic agents (Xu et al., 2005).
Hydroamination with Carboxamides : Wang and Widenhoefer (2004) explored the reaction of benzamide with catalytic mixtures, leading to the isolation of various compounds. This research has implications for the synthesis of complex molecules in pharmaceutical chemistry (Wang and Widenhoefer, 2004).
Receptor Ligand Research
- Dopamine D(3) Receptor Ligands Study : Leopoldo et al. (2002) investigated compounds related to N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide for their affinity for dopamine D(3) receptors. This research is significant in developing new treatments for conditions related to dopamine receptor dysfunction (Leopoldo et al., 2002).
Antiproliferative Activity and Cancer Research
- Antiproliferative Activity and Cancer Research : Youssef et al. (2020) prepared N-alkyl-2-(substitutedbenzamido) benzamides for screening against cancer cell lines. This research contributes to the development of new chemotherapeutic agents (Youssef et al., 2020).
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-15-7-6-8-16(13-15)24(28)27-22-18-9-4-5-10-20(18)32-23(22)25(29)26-19-14-17(30-2)11-12-21(19)31-3/h4-14H,1-3H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEIAWQDIVPBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2823887.png)


![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2823891.png)
![N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2823892.png)

![3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indoli ne]-4,7-dione](/img/structure/B2823899.png)
![N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2823900.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-benzyl-4-oxophthalazine-1-carboxylate](/img/structure/B2823903.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2823905.png)


